molecular formula C11H20N4O B15051192 [(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B15051192
M. Wt: 224.30 g/mol
InChI Key: VITVZGUSBKYVGL-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Mitsunobu reaction, which employs diisopropyl azodicarboxylate and triphenylphosphine as reagents . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s pyrazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and morpholine rings allows for versatile reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C11H20N4O/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15/h9-10,12H,2-8H2,1H3

InChI Key

VITVZGUSBKYVGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCN2CCOCC2

Origin of Product

United States

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